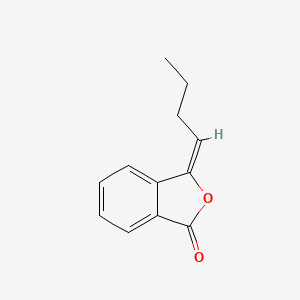![molecular formula C23H24N8O B10783116 (3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)
(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2288359 (bepirovirsen) is an antisense oligonucleotide (ASO) developed collaboratively by Ionis Pharmaceuticals and GSK. It specifically targets all forms of hepatitis B virus (HBV) RNA, including messenger RNA (mRNA) and pregenomic RNA. The compound aims to reduce viral replication and stimulate the immune system .
Preparation Methods
The synthetic routes and reaction conditions for GSK2288359 are not explicitly disclosed in the available information. it is synthesized as an ASO, which involves designing a complementary sequence to HBV RNA. Industrial production methods are proprietary and may involve chemical synthesis or biotechnological approaches.
Chemical Reactions Analysis
GSK2288359’s unique mechanism of action involves reducing HBV replication, inhibiting hepatitis B surface antigen (HBsAg), and stimulating the immune system. While specific reactions are not detailed, the compound likely interacts with HBV RNA through base pairing, leading to RNA degradation. Common reagents and conditions for ASO synthesis include phosphoramidites, protecting groups, and solid-phase synthesis.
Scientific Research Applications
Clinical Treatment: As an investigational drug, it aims to achieve functional cure in CHB patients by reducing HBsAg and HBV DNA levels.
Long-Term Impact Management: Functional cure could reduce the burden of chronic hepatitis B, preventing life-threatening liver complications.
Combination Therapies: GSK explores combining bepirovirsen with other treatments to enhance functional cure rates globally.
Mechanism of Action
The compound’s mechanism involves:
RNA Degradation: Bepirovirsen recruits liver enzymes to degrade HBV RNA, reducing both HBsAg and HBV DNA levels.
Immunostimulation: Bepirovirsen’s Toll-like receptor 8 (TLR8) activation may aid sustained viral clearance.
Comparison with Similar Compounds
While specific similar compounds are not listed, GSK2288359’s uniqueness lies in its dual action: inhibiting HBV replication and stimulating immunity. Further research will reveal its comparative advantages.
Properties
Molecular Formula |
C23H24N8O |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H24N8O/c24-21-17-9-8-14(11-19(17)29-30-21)18-12-20(28-23(25)27-18)31-10-4-5-15(13-31)22(32)26-16-6-2-1-3-7-16/h1-3,6-9,11-12,15H,4-5,10,13H2,(H,26,32)(H3,24,29,30)(H2,25,27,28)/t15-/m1/s1 |
InChI Key |
CQRFXINTEFATOH-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



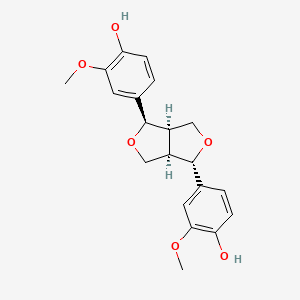
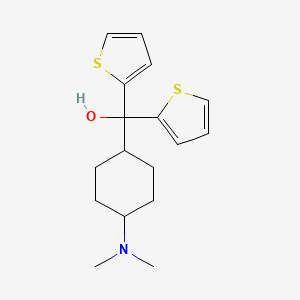
![(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone](/img/structure/B10783063.png)


![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B10783074.png)
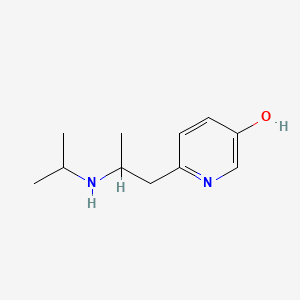
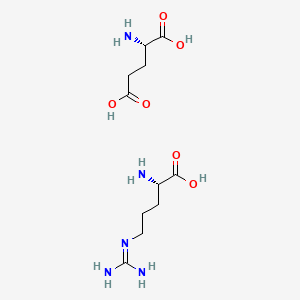

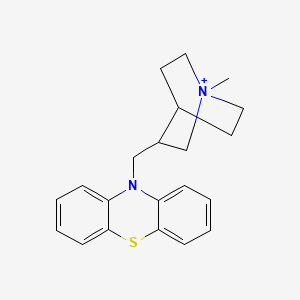

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-](/img/structure/B10783140.png)
